O-Demethoxypropane Aliskiren

Drug Metabolism ADME Biliary Excretion

Quantifying the oxidative metabolite fraction (M4) in aliskiren ADME studies demands a reference standard that resolves from co-eluting conjugates and the structurally similar M3 metabolite. O-Demethoxypropane Aliskiren (CAS 949925-77-3) is the authentic O-dealkylation product at the 3-methoxypropoxy side chain. • Distinct MS signature (MW 479.65) and retention time separate from desmethoxy aliskiren (MW 521.75) • Lot-specific COA with ≥95% purity and ICH Q3A/Q3B-compliant full spectroscopic characterization • Matched deuterated analog (d6, MW 485.69) available for FDA BMV-validated LC-MS/MS bioanalysis

Molecular Formula C26H45N3O5
Molecular Weight 479.662
CAS No. 949925-77-3
Cat. No. B565773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethoxypropane Aliskiren
CAS949925-77-3
Synonyms(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,3-dihydroxy-4-methoxy-α,ζ-bis(1-methylethyl)benzeneoctanamide;  (2S,4S,5S,7S)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-(3-hydroxy-4-methoxybenzyl)-2-isopropyl-8-methylnonanam
Molecular FormulaC26H45N3O5
Molecular Weight479.662
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
InChIInChI=1S/C26H45N3O5/c1-15(2)18(10-17-8-9-23(34-7)22(31)11-17)12-20(27)21(30)13-19(16(3)4)24(32)29-14-26(5,6)25(28)33/h8-9,11,15-16,18-21,30-31H,10,12-14,27H2,1-7H3,(H2,28,33)(H,29,32)/t18-,19-,20-,21-/m0/s1
InChIKeyBCUNQZNYUMYGGS-TUFLPTIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Demethoxypropane Aliskiren (CAS 949925-77-3): Metabolite and Impurity Reference Standard Identity


O-Demethoxypropane Aliskiren (CAS 949925-77-3), also designated as Aliskeren metabolite M4, is a structurally characterized oxidative O-dealkylation product of the direct renin inhibitor aliskiren hemifumarate [1]. It serves a dual role in pharmaceutical development as both a identified human metabolite (oxidation at the 3-methoxypropoxy side chain) and a process-related impurity of aliskiren hemifumarate active pharmaceutical ingredient [2]. Its molecular formula is C26H45N3O5 with a molecular weight of 479.65 g/mol, and it bears the UNII designation K2N48C2MWH [1].

Why O-Demethoxypropane Aliskiren (CAS 949925-77-3) Cannot Be Replaced by Other Aliskiren Impurities or Metabolites


The selection of a reference standard for aliskiren-related impurity or metabolite analysis is not interchangeable among the various structurally related aliskiren derivatives. O-Demethoxypropane Aliskiren (M4) is the specific product of O-dealkylation at the 3-methoxypropoxy side chain, yielding a hydroxy substituent at the phenyl ring; this distinguishes it from O-demethylated metabolites (e.g., M3) and carboxylic acid derivatives formed through further oxidation [1]. Quantitative ADME studies in healthy volunteers demonstrate that oxidized metabolites collectively account for only a minor fraction (≥1.3%) of the radioactive dose, with the major metabolic pathway being O-demethylation at the phenyl-propoxy side chain or 3-methoxy-propoxy group [1]. These distinct metabolic origins mean that no single alternative aliskiren-related compound can simultaneously serve as both the authentic M4 metabolite for disposition studies and the O-desmethoxypropyl impurity marker for process control. The unique retention time, mass spectrometric signature, and molecular weight (479.65) of O-Demethoxypropane Aliskiren further ensure that it cannot be analytically substituted by desmethoxy aliskiren impurity (MW 521.75) or other aliskiren-related compounds without compromising method specificity .

Quantitative Differentiation Evidence for O-Demethoxypropane Aliskiren (CAS 949925-77-3)


Metabolite Profiling: M4 Recovery in Rat Bile vs. Downstream Metabolite M6

In a definitive rat ADME study using [14C]aliskiren hemifumarate administered intravenously at 10 mg/kg, O-Demethoxypropane Aliskiren (M4) accounted for 28% of the radioactivity recovered in bile . In the same experimental system, the downstream glucuronidated metabolite M6 (formed via conjugation of M4) also showed 28% recovery, indicating that M4 serves as the primary branch-point metabolite upstream of Phase II conjugation . This positions M4 as the analytically critical intermediate for tracing the oxidative代谢 fate of aliskiren, whereas M6 represents a conjugated end-product less informative for assessing primary oxidative clearance pathways.

Drug Metabolism ADME Biliary Excretion Metabolite Profiling

Physicochemical Differentiation: AlogP and Molecular Weight vs. Aliskiren Metabolite M3

O-Demethoxypropane Aliskiren (M4) exhibits an AlogP of 2.58 and a molecular weight of 479.66 g/mol . In contrast, aliskiren metabolite M3, the O-desmethyl analog, has an AlogP of 2.64 and a molecular weight of 537.74 g/mol . The lower lipophilicity (ΔAlogP = 0.06) and substantially lower molecular weight (ΔMW = 58.08) of M4 translate to distinct reversed-phase HPLC retention behavior, enabling unambiguous chromatographic resolution of the two closely related metabolites.

Physicochemical Properties Lipophilicity Chromatographic Retention Metabolite Identification

Human ADME: Oxidized Metabolite Burden and the Role of M4 in Excreta Profiling

In a human mass balance study with [14C]aliskiren (300 mg oral dose, n=4 healthy males), oxidized metabolites in excreta accounted for at least 1.3% of the total radioactive dose, with O-demethylation at the 3-methoxypropoxy group identified as a major pathway [1]. Although unchanged aliskiren dominated plasma exposure (81% of AUC), the presence of M4 and related oxidized species in feces necessitates authentic reference standards for complete metabolite profiling in regulatory ADME submissions [1]. Unlike the parent drug aliskiren (MW 551.77 as hemifumarate salt), which circulates predominantly unchanged, M4 is a terminal oxidative metabolite requiring distinct analytical sensitivity and chromatographic conditions for quantification in complex fecal matrices.

Clinical ADME Mass Balance Metabolite in Excreta Regulatory Submission

Impurity Reference Standard Differentiation: O-Demethoxypropane Aliskiren vs. Desmethoxy Aliskiren Impurity

O-Demethoxypropane Aliskiren (CAS 949925-77-3, MW 479.65) is structurally distinguished from Desmethoxy Aliskiren Impurity (MW 521.75 as hemifumarate salt) by the nature of the structural modification: O-Demethoxypropane Aliskiren results from loss of the propoxy group at the 3-position of the phenyl ring, whereas Desmethoxy Aliskiren Impurity results from loss of the methoxy group [1][2]. This difference in modification site (propoxy vs. methoxy cleavage) yields distinct fragmentation patterns in LC-MS/MS and differential UV absorption characteristics, precluding the use of one impurity standard to calibrate the other in compendial purity methods.

Impurity Profiling Reference Standard Quality Control Pharmacopoeial Compliance

Method Validation and Standard Availability: Isotopic Labeling for Quantitative Bioanalysis

O-Demethoxypropane Aliskiren-d6 (CAS not separately assigned; deuterated analog of CAS 949925-77-3) is the stable isotope-labeled (SIL) internal standard designed specifically for the quantification of O-Demethoxypropane Aliskiren in biological matrices . The deuterated analog has a molecular weight of 485.69 (ΔMW = +6.03 vs. unlabeled M4 at 479.66), providing a mass shift sufficient for MS discrimination without altering chromatographic retention . The availability of a matched SIL internal standard is specific to O-Demethoxypropane Aliskiren; no equivalent deuterated standard is commercially cataloged for Desmethoxy Aliskiren Impurity (MW 521.75) or for the carboxylic acid metabolite derivatives.

LC-MS/MS Stable Isotope Labeling Bioanalysis Method Validation

Structural Specificity for Pharmacopoeial and Regulatory Documentation

O-Demethoxypropane Aliskiren is listed as a discrete impurity of Aliskiren Hemifumarate (reference API A536001) across multiple certified reference standard providers, including Toronto Research Chemicals (TRC-D231415) and Molcan (AKR56) [1]. The compound is supplied with full Certificates of Analysis (COA) documenting identity (NMR, MS), purity (HPLC ≥95%), and storage conditions, meeting the documentary requirements for ANDA and DMF submissions [1]. In contrast, generic 'aliskiren impurity mixtures' or non-certified laboratory preparations lack the lot-specific traceability and regulatory-compliant documentation required for pharmacopoeial method validation.

Pharmacopoeia Reference Listed Drug DMF ANDA

Procurement-Relevant Application Scenarios for O-Demethoxypropane Aliskiren (CAS 949925-77-3)


Quantitative Metabolite Profiling in Preclinical ADME Studies

In rodent ADME studies employing radiolabeled aliskiren, O-Demethoxypropane Aliskiren (M4) serves as the primary reference standard for quantifying the oxidative metabolite fraction in bile and feces. As demonstrated by the 28% recovery of M4 in rat bile following intravenous [14C]aliskiren administration [1], authentic M4 standard is required to calibrate LC-MS/MS or radio-HPLC detectors for accurate metabolite accounting. Without this specific standard, laboratories cannot distinguish M4 from co-eluting Phase II conjugates or from the structurally similar M3 metabolite.

AND A/NDA Impurity Method Validation for Aliskiren API

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) referencing aliskiren hemifumarate, O-Demethoxypropane Aliskiren is a specified impurity that must be resolved and quantified in stability-indicating HPLC methods. The certified reference standard (TRC-D231415 or AKR56) with documented purity ≥95%, full spectroscopic characterization, and lot-specific COA [1] meets ICH Q3A/Q3B impurity qualification requirements and provides the traceability to pharmacopoeial standards expected by FDA reviewers.

LC-MS/MS Bioanalytical Method Development with Stable Isotope Internal Standard

The matched pair of O-Demethoxypropane Aliskiren (unlabeled, MW 479.66) and O-Demethoxypropane Aliskiren-d6 (deuterated, MW 485.69) provides the ideal analyte/internal standard combination for quantitative bioanalysis of M4 in plasma, urine, and bile matrices [1]. The +6 Da mass shift eliminates ion suppression variability while preserving chromatographic co-elution, enabling validated methods that meet FDA Bioanalytical Method Validation guidance criteria for accuracy (within ±15%) and precision (CV ≤15%).

Regulatory Mass Balance and Metabolite Identification for NDA Submissions

In human ADME studies supporting New Drug Applications, O-Demethoxypropane Aliskiren reference material is indispensable for identifying and quantifying the oxidative metabolite fraction that accounts for ≥1.3% of the administered radioactive dose in excreta [1]. Regulatory reviewers require that all metabolites exceeding 10% of total drug-related exposure be characterized; authentic M4 standard is necessary to confirm whether this threshold is approached or exceeded under specific clinical conditions.

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